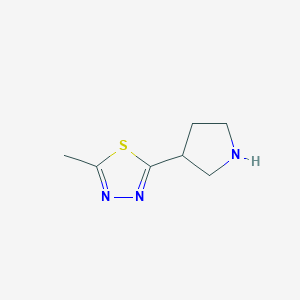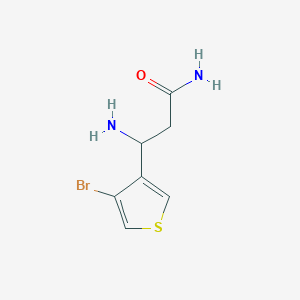![molecular formula C11H21N3O2 B13328742 1-((8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl)methyl)guanidine](/img/structure/B13328742.png)
1-((8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl)methyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((8-Methyl-1,4-dioxaspiro[45]decan-2-yl)methyl)guanidine is a chemical compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl)methyl)guanidine typically involves the reaction of 8-methyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol with guanidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-((8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl)methyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The guanidine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives of the spirocyclic ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted guanidine derivatives with various functional groups.
Scientific Research Applications
1-((8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl)methyl)guanidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl)methyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol
- 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
- 1,4-Dioxaspiro[4.5]decan-8-ol
Uniqueness: 1-((8-Methyl-1,4-dioxaspiro[45]decan-2-yl)methyl)guanidine is unique due to the presence of the guanidine group attached to the spirocyclic dioxane ring
Properties
Molecular Formula |
C11H21N3O2 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]guanidine |
InChI |
InChI=1S/C11H21N3O2/c1-8-2-4-11(5-3-8)15-7-9(16-11)6-14-10(12)13/h8-9H,2-7H2,1H3,(H4,12,13,14) |
InChI Key |
UEIJHBNTYJMNCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)OCC(O2)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


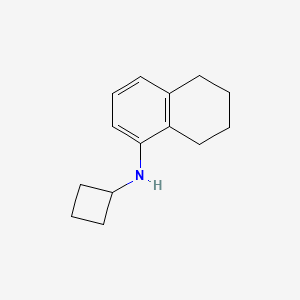
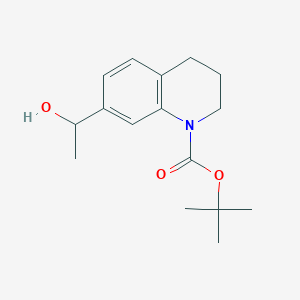
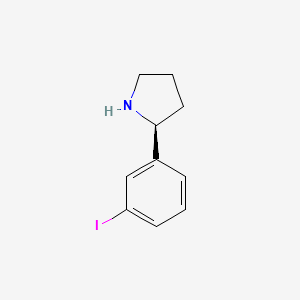
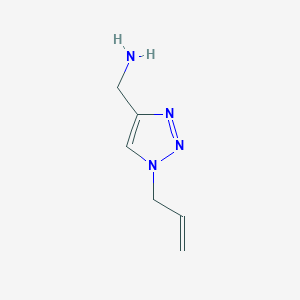
![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B13328683.png)
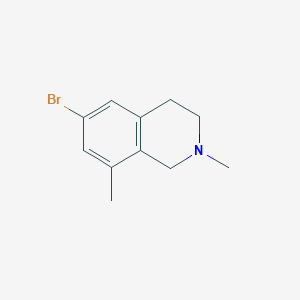
![3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13328696.png)

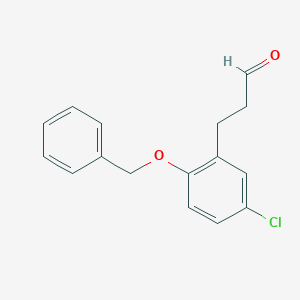

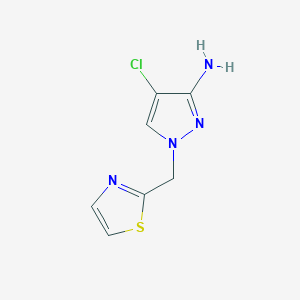
![{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine](/img/structure/B13328728.png)
